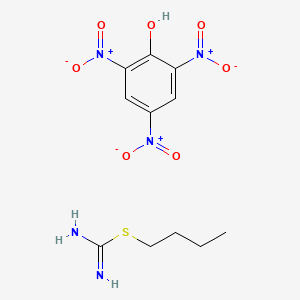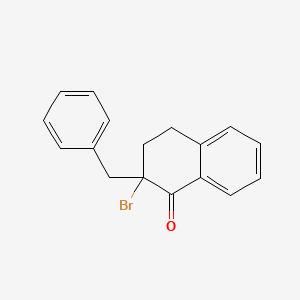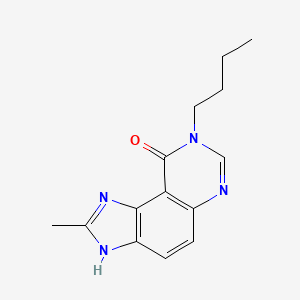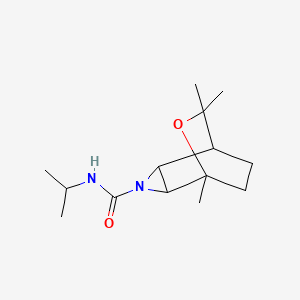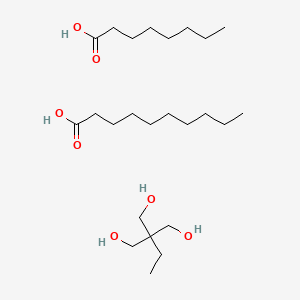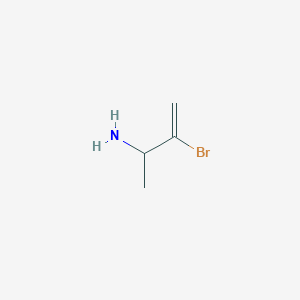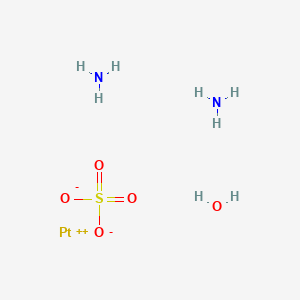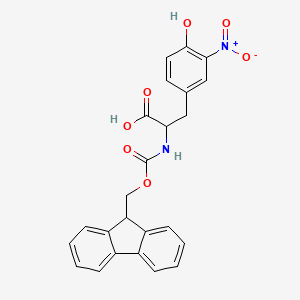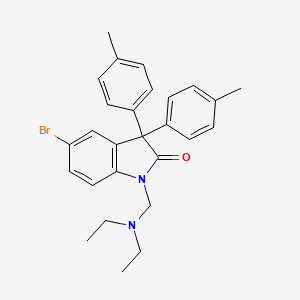
2-INDOLINONE, 5-BROMO-1-(DIETHYLAMINOMETHYL)-3,3-DI-p-TOLYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom at the 5-position, a diethylaminomethyl group at the 1-position, and two p-tolyl groups at the 3-position, making it a unique and complex molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-indolinone derivatives typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 2-indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl-, the following steps can be considered:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method.
Functionalization: The diethylaminomethyl group can be introduced at the 1-position through a Mannich reaction, which involves the reaction of the indole derivative with formaldehyde and diethylamine.
Introduction of p-Tolyl Groups: The p-tolyl groups can be introduced at the 3-position through Friedel-Crafts alkylation using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- can undergo various chemical reactions, including:
Substitution: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with antiviral activity.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: Indole derivatives with antiviral properties.
Uniqueness
2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties. Its combination of bromine, diethylaminomethyl, and p-tolyl groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
75472-67-2 |
|---|---|
Molekularformel |
C27H29BrN2O |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
5-bromo-1-(diethylaminomethyl)-3,3-bis(4-methylphenyl)indol-2-one |
InChI |
InChI=1S/C27H29BrN2O/c1-5-29(6-2)18-30-25-16-15-23(28)17-24(25)27(26(30)31,21-11-7-19(3)8-12-21)22-13-9-20(4)10-14-22/h7-17H,5-6,18H2,1-4H3 |
InChI-Schlüssel |
PIJVCBZIEVHVER-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


